molecular formula C10H14ClN3O B12971235 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine

3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine

Cat. No.: B12971235
M. Wt: 227.69 g/mol
InChI Key: MOCRMXJNATZCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine is a chemical compound supplied for research purposes. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Chemical Identifiers: The compound is identified by CAS Number 1249909-30-5 . Research Context: While a detailed biological profile for this specific molecule is an area of ongoing research, its structure incorporates a pyridazine core, a privileged scaffold in medicinal chemistry. Compounds based on the pyridazine structure, particularly 3,6-disubstituted derivatives, are frequently investigated in drug discovery for their potential to interact with kinase enzymes . For instance, related trisubstituted pyrimidine and pyridazine compounds have been explored as inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, for the development of novel antimalarial therapies . The (1-methylpiperidin-4-yl)oxy side chain is a common structural feature used to modulate the physicochemical properties and target engagement of drug candidates. Researchers may find this compound valuable as a building block for synthesizing novel chemical libraries or as a pharmacological tool for probing biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

3-chloro-6-(1-methylpiperidin-4-yl)oxypyridazine

InChI

InChI=1S/C10H14ClN3O/c1-14-6-4-8(5-7-14)15-10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3

InChI Key

MOCRMXJNATZCSK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine typically involves the reaction of 3-chloropyridazine with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-methylpiperidin-4-ol attacks the chlorine atom on the pyridazine ring, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like potassium carbonate, solvents like DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine is characterized by its chlorinated pyridazine core, which is modified with a piperidine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The molecular formula is C11_{11}H14_{14}ClN3_{3}O, with a molecular weight of approximately 241.7 g/mol.

Biological Activities

Research has indicated that this compound exhibits several biological activities, which are summarized in the following table:

Activity Description
Anticancer Properties Potential to inhibit various cancer cell lines, particularly those driven by c-KIT mutations .
Kinase Inhibition Acts as an inhibitor for specific protein kinases, making it a candidate for targeted cancer therapies .
Antimicrobial Activity Demonstrated effectiveness against certain pathogens, suggesting potential use in infectious disease treatment .

Case Studies

  • Anticancer Efficacy :
    A study explored the effects of this compound on gastrointestinal stromal tumors (GISTs). The compound showed inhibition of cell proliferation in GIST cells harboring c-KIT mutations, positioning it as a promising therapeutic agent for resistant forms of cancer .
  • Kinase Inhibition :
    Research highlighted the compound's ability to selectively inhibit Janus Kinase 3 (JAK3), which is implicated in autoimmune diseases and certain cancers. This inhibition could lead to new treatments for conditions such as rheumatoid arthritis and organ transplant rejection .
  • Antimicrobial Properties :
    In vitro studies reported the compound's activity against Leishmania species, indicating its potential as an antileishmanial agent. It demonstrated submicromolar activity against the trypomastigote form of Trypanosoma brucei, outperforming several reference drugs .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions. Typical methods involve:

  • Chlorination Reactions : Introducing chlorine into the pyridazine ring to enhance biological activity.
  • Piperidine Coupling : Attaching the piperidine group via etherification or similar methodologies to improve pharmacokinetic properties.

Pharmaceutical Formulations

Given its promising biological profile, there is ongoing research into formulating this compound into pharmaceutical preparations. These formulations aim to optimize bioavailability and therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications in Pyridazine Derivatives

Pyridazine derivatives are often modified at positions 3 and 6 to optimize biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison of Selected Analogs
Compound Name Substituents (Position 6) Key Activities Reference CAS/Study
3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine 1-Methylpiperidin-4-yloxy Antiviral, enzyme inhibition 1185313-93-2
R62025 (3-Chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) 3-Methylphenyl-substituted dihydropyridine Antiviral (rhinovirus)
3-Chloro-6-(4-benzylpiperidine-1-yl)pyridazine Benzyl-piperidine Analgesic, anti-inflammatory
3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Methoxyphenyl-piperazine Antibacterial, antiplatelet aggregation 100240-49-1
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 1-Methylpyrazole CNS modulation (potential) 943541-20-6
5-Chloro-6-(4-[(6-chloropyridazin-3-yl)oxy]piperidin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridine Bis-pyridazine/sulfonamide hybrid IL-1β inhibition

Pharmacological Activity Trends

  • Antiviral Activity: Compounds like R62025 and R66703 (3-chloro-6-[4-(3-methylbenzyl)piperazinyl]pyridazine) were screened against rhinoviruses, with activity dependent on substituent lipophilicity and steric bulk . The 1-methylpiperidin-4-yloxy group in the target compound may enhance blood-brain barrier penetration compared to bulkier analogs like R62023.
  • Enzyme Inhibition: Piperazine/piperidine-substituted pyridazines (e.g., 3-chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine) inhibit monoamine oxidases (MAOs) and acetylcholinesterase, with electron-withdrawing groups (e.g., Cl) enhancing binding affinity .
  • Anti-inflammatory Effects : The benzyl-piperidine analog in showed peripheral and central analgesic mechanisms, while the 4-methylphenyl-pyridazine derivative () exhibited activity comparable to standard NSAIDs .

Biological Activity

3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and pharmacological applications. This compound's structural characteristics contribute to its interaction with various biological targets, leading to different therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H11ClN4O\text{C}_9\text{H}_{11}\text{ClN}_4\text{O}

This structure features a chloro group at the 3-position and a piperidine moiety, which is crucial for its biological interactions.

Antitumor Activity

Research has indicated that derivatives of pyridazine, including this compound, exhibit significant antitumor activity. A study on related compounds demonstrated that these derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism involves the induction of cell cycle arrest and pro-apoptotic signaling pathways, which are critical for cancer therapy.

Table 1: Antitumor Activity of Pyridazine Derivatives

CompoundCell Line% Apoptosis InducedMechanism of Action
This compoundA54942%Induction of late apoptosis
3-Chloro-6-(1H-pyrazol-1-yl)pyridazineHCT11693%Cell cycle arrest in S phase
Other derivativesVariousVariesApoptosis and necrosis induction

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. The compound acts as an inhibitor of certain kinases, which play a pivotal role in signaling pathways that regulate cell growth and apoptosis.

In particular, it has been noted for its ability to modulate the activity of MDM2, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, this compound can stabilize p53, leading to enhanced apoptotic signaling in cancer cells.

Case Studies

Several studies have explored the efficacy of pyridazine derivatives in preclinical models:

  • Study on MDM2 Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of pyridazine derivatives as potent MDM2 inhibitors. The results indicated that these compounds could effectively disrupt MDM2-p53 interactions, enhancing p53-mediated apoptosis in cancer cells .
  • Antitumor Efficacy : In vivo studies conducted on xenograft models showed that treatment with this compound resulted in significant tumor regression compared to control groups. The compound demonstrated a favorable pharmacokinetic profile and low toxicity levels, making it a promising candidate for further development .

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